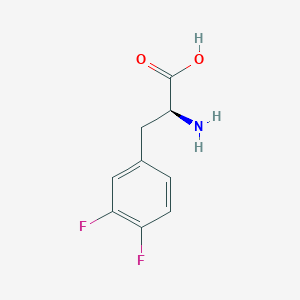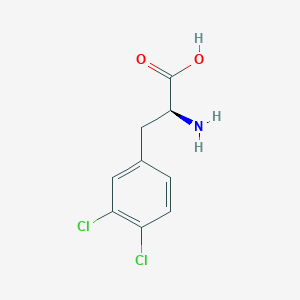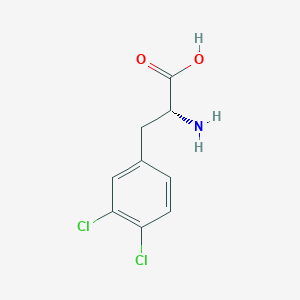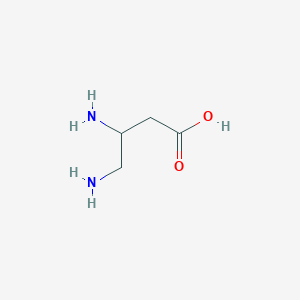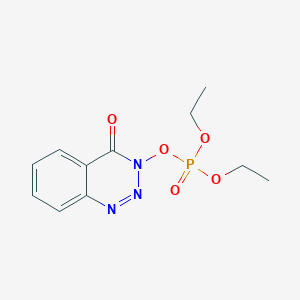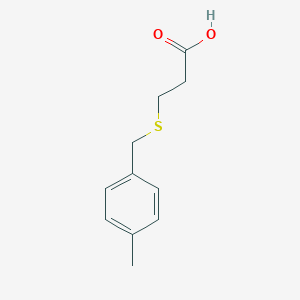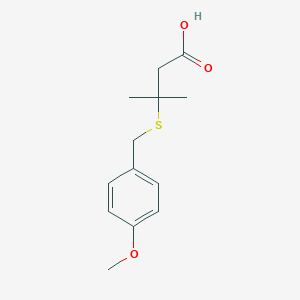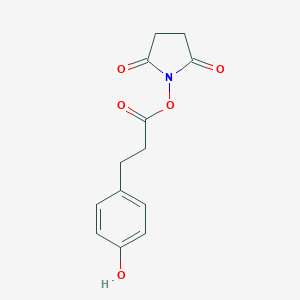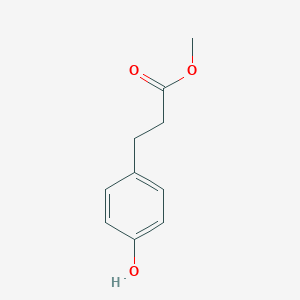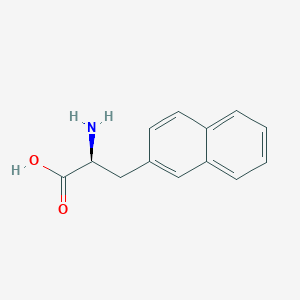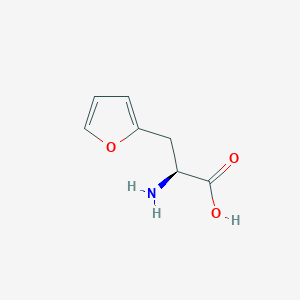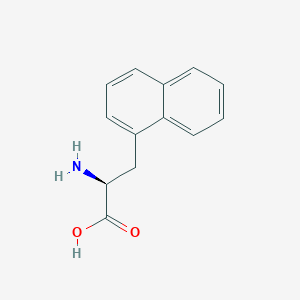
2-Hydroxy-L-Phenylalanine
Übersicht
Beschreibung
2-Hydroxy-L-Phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a hydroxy group at the second position of the benzene ring in the phenylalanine structure . It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation .
Wirkmechanismus
Target of Action
2-Hydroxy-L-Phenylalanine, also known as (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid, primarily targets the phenylalanine hydroxylase enzyme . This enzyme plays a crucial role in the metabolism of phenylalanine, an essential amino acid .
Mode of Action
The compound interacts with its target, the phenylalanine hydroxylase enzyme, by serving as a substrate. The enzyme catalyzes the conversion of L-phenylalanine to L-tyrosine through a process known as para-hydroxylation . This reaction is a key step in the phenylalanine catabolism .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the phenylalanine metabolic pathway . This pathway involves the conversion of phenylalanine to tyrosine, which is then further metabolized to form various important molecules . The compound also plays a role in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that phenylalanine hydroxylase deficiency can result in intolerance to the dietetic consumption of phenylalanine, leading to various syndromes such as deep and permanent logical disability and impaired cognitive development .
Result of Action
The action of this compound results in the production of L-tyrosine, a non-essential amino acid in PAH-containing organisms . L-Tyrosine serves as a precursor for the formation of proteins and numerous aromatic primary and secondary metabolites . These metabolites have broad physiological functions and are important for plant growth, development, reproduction, defense, and environmental responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of secondary metabolites in foods may differ between plant species due to the difference in the nature of the plant . Additionally, plants growing under different environments and conditions also show differences in the metabolite profile .
Biochemische Analyse
Biochemical Properties
2-Hydroxy-L-Phenylalanine is involved in various biochemical reactions. It is primarily metabolized into L-Tyrosine by the enzyme phenylalanine hydroxylase (PAH) . This conversion is a critical step in the phenylalanine metabolic pathway . The enzyme PAH is a key player in this process, and its activity can significantly influence the levels of this compound in the body .
Cellular Effects
At the cellular level, this compound has profound effects. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . High levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into L-Tyrosine by the enzyme PAH. This reaction is the rate-limiting step in the degradation of excess L-Phenylalanine from dietary proteins . The conversion process involves the hydroxylation of the aromatic side-chain of phenylalanine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a study showed that a four-week high phenylalanine exposure resulted in significant behavioral and neurochemical effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. High levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Metabolic Pathways
This compound is involved in the phenylalanine metabolic pathway. It is primarily metabolized into L-Tyrosine by the enzyme PAH . This conversion is a critical step in the phenylalanine metabolic pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters. For instance, the L-type amino acid transporter 1 (LAT1) is a transmembrane protein responsible for transporting large neutral amino acids, including this compound .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytosol. It can also be found in the microsomal fraction in plants overexpressing certain enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-L-Phenylalanine typically involves the hydroxylation of L-Phenylalanine. This can be achieved through enzymatic catalysis using phenylalanine hydroxylase, which introduces a hydroxy group at the ortho position of the benzene ring . The reaction conditions often require the presence of a cofactor such as tetrahydrobiopterin and a non-heme iron for catalysis .
Industrial Production Methods: Industrial production of this compound can be carried out using biotechnological methods. This involves the heterologous expression of the hydroxylation pathway in microorganisms like Corynebacterium glutamicum or Escherichia coli . These engineered microorganisms can produce the compound in large quantities through fermentation processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-L-Phenylalanine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its antioxidant and neuroprotective properties.
Vergleich Mit ähnlichen Verbindungen
L-Tyrosine: Another hydroxylated derivative of phenylalanine, but with the hydroxy group at the para position.
L-DOPA: A precursor to dopamine, with hydroxyl groups at the 3 and 4 positions of the benzene ring.
Hydroxyproline: A hydroxylated derivative of proline, used in collagen synthesis.
Uniqueness: 2-Hydroxy-L-Phenylalanine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Unlike L-Tyrosine and L-DOPA, it is not directly involved in protein synthesis but plays a significant role in metabolic pathways and has potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFPVMFCRNYQNR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995710 | |
| Record name | L-o-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7423-92-9 | |
| Record name | (-)-o-Tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-o-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


